Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a trifluoromethyl-substituted phenyl ring attached to a piperidine core
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-9-7-17(12-22,8-10-23)13-5-4-6-14(11-13)18(19,20)21/h4-6,11H,7-10,12,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJULKJYXPZKNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Core: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination of a suitable aldehyde or ketone precursor.
Addition of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of piperidine compounds, including tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate, have been evaluated for antiviral properties. A study on structurally related compounds demonstrated their efficacy against the Ebola virus (EBOV), highlighting the potential of this class of compounds in antiviral drug development .
Inhibition of Kinases
The compound's structural characteristics suggest potential applications in inhibiting specific kinases involved in various diseases. For instance, related piperidine derivatives have shown promise as dual inhibitors of phosphatidylinositol-4-kinase (PI4K) in Plasmodium species, which are responsible for malaria. This indicates a pathway for developing antimalarial therapies .
Drug Development
The trifluoromethyl group present in the compound is known to enhance pharmacological properties such as metabolic stability and bioavailability. This feature is particularly beneficial in the design of new drugs targeting various receptors and enzymes . The FDA has approved several trifluoromethyl-containing drugs, underscoring the relevance of this chemical motif in medicinal chemistry .
Synthesis Overview
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Key steps include:
- Formation of the piperidine ring.
- Introduction of the trifluoromethyl group through electrophilic fluorination techniques.
- Aminomethylation to introduce the amino group at the desired position.
These synthetic routes have been optimized for yield and purity, making them suitable for large-scale production .
Case Study 1: Antiviral Screening
A significant study assessed the antiviral activity of various piperidine derivatives against EBOV. The results indicated that certain modifications to the piperidine structure could enhance antiviral efficacy while minimizing cytotoxicity to host cells. This case illustrates the importance of structural optimization in drug design .
Case Study 2: Antimalarial Activity
Another investigation focused on the inhibition of PI4K by piperidine derivatives, including those similar to this compound. The study demonstrated that specific substitutions on the piperidine ring could significantly affect biological activity against Plasmodium species, providing insights into potential therapeutic strategies against malaria .
Mechanism of Action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(aminomethyl)-4-phenylpiperidine-1-carboxylate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Tert-butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which can influence its reactivity, stability, and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS No. 852937-43-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H25F3N2O2
- Molecular Weight : 358.4 g/mol
- Chemical Structure : The compound features a piperidine core with an aminomethyl group and a trifluoromethyl-substituted phenyl ring, which enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies suggest that the trifluoromethyl group plays a crucial role in modulating the compound's affinity for biological targets.
Pharmacological Effects
- Receptor Modulation : The compound has been identified as a modulator of the TRPV1 receptor, which is involved in pain perception and inflammatory responses. High-throughput screening has shown that derivatives of this compound can act as selective TRPV1 antagonists, indicating potential applications in pain management .
- Antidepressant Activity : Research indicates that related piperidine derivatives exhibit antidepressant-like effects in animal models, suggesting that this compound may possess similar properties .
- Cytotoxicity : Preliminary studies have demonstrated cytotoxic effects against certain cancer cell lines, although detailed mechanisms remain to be elucidated. The presence of the trifluoromethyl group is hypothesized to enhance these effects by increasing membrane permeability .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of the trifluoromethyl group in enhancing biological activity. For instance, compounds lacking this substituent showed significantly reduced affinity for TRPV1 receptors . The following table summarizes key findings from SAR analyses:
| Compound Variant | Trifluoromethyl Group | TRPV1 Affinity | Antidepressant Activity |
|---|---|---|---|
| Original Compound | Yes | High | Yes |
| Without CF3 | No | Low | No |
Case Studies
- Pain Management : In a study assessing the efficacy of TRPV1 antagonists, this compound was administered to rodent models with induced inflammatory pain. Results indicated a significant reduction in pain behaviors compared to control groups, supporting its potential use as an analgesic agent .
- Antidepressant Effects : A comparative study evaluated several piperidine derivatives for their antidepressant-like effects using the forced swim test in mice. The compound demonstrated a notable decrease in immobility time, suggesting enhanced mood-lifting properties .
Toxicological Profile
The safety data sheet indicates that detailed toxicological data for this compound is limited. However, it is classified as not hazardous under normal conditions, with no significant irritant properties reported . Further studies are necessary to assess long-term toxicity and environmental impact.
Q & A
Basic: What are the critical steps for synthesizing tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate?
Methodological Answer:
Synthesis typically involves:
- Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions .
- Aminomethylation: Coupling of the trifluoromethylphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Deprotection: Acidic cleavage of the Boc group (e.g., HCl in dioxane) to unmask the amine .
Key Validation: Confirm intermediates using H NMR (e.g., δ 1.42 ppm for Boc protons) and mass spectrometry (e.g., [M+H]+ = 277.36) .
Advanced: How can researchers optimize coupling reactions to improve yields in the synthesis of this compound?
Methodological Answer:
Low yields in coupling steps (e.g., amide or urea formation) may arise from steric hindrance or poor solubility. Strategies include:
- Catalyst Screening: Use Pd(PPh) or Buchwald-Hartwig catalysts for aryl coupling, optimizing ligand-to-metal ratios .
- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates .
- Temperature Control: Elevated temperatures (60–80°C) for 12–24 hours improve reaction completion .
Example: A 78% yield was achieved using Pd(PPh) in THF at 60°C for 24 hours .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry (e.g., δ 7.48–7.62 ppm for trifluoromethylphenyl protons) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 277.36) .
- HPLC-PDA: Purity assessment (>95%) using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced: How can researchers address discrepancies in reported toxicity or safety data for this compound?
Methodological Answer:
Limited toxicity data (e.g., no GHS classification ) necessitate:
- In Vitro Assays: Conduct MTT or LDH assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity .
- Computational Models: Use QSAR tools (e.g., Toxtree) to predict acute toxicity based on structural analogs .
- Handling Protocols: Follow OSHA guidelines (e.g., PPE, fume hoods) as outlined in safety data sheets .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Silica gel with gradient elution (hexane/EtOAc 0–30%) removes unreacted aryl halides .
- Recrystallization: Use ethanol/water mixtures to isolate crystalline intermediates (e.g., 80% recovery ).
- Acid-Base Extraction: Separate Boc-protected intermediates using aqueous HCl (pH < 2) and dichloromethane .
Advanced: How can researchers investigate the biological activity of this compound in enzyme inhibition studies?
Methodological Answer:
- Target Selection: Focus on receptors with trifluoromethylphenyl affinity (e.g., P2Y14 or soluble epoxide hydrolase ).
- Assay Design: Use fluorescence polarization (FP) or ELISA to measure IC values .
- SAR Analysis: Modify the aminomethyl or trifluoromethyl groups to correlate structure with inhibitory potency .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of airborne particulates .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can mechanistic studies elucidate the role of the trifluoromethyl group in this compound's reactivity?
Methodological Answer:
- Isotopic Labeling: Synthesize F-labeled analogs to track metabolic stability via NMR .
- DFT Calculations: Model electron-withdrawing effects of CF on reaction transition states (e.g., Gaussian 16) .
- Kinetic Studies: Compare reaction rates with non-fluorinated analogs to quantify substituent effects .
Basic: What regulatory compliance steps are required for shipping or storing this compound?
Methodological Answer:
- Storage: Keep at –20°C in airtight containers under nitrogen to prevent hydrolysis .
- Shipping: Classify as "Not Restricted" (per IATA 2020) with MSDS documentation .
Advanced: How can researchers resolve low reproducibility in synthetic protocols for this compound?
Methodological Answer:
- Parameter Optimization: Systematically vary reaction time, temperature, and stoichiometry (DoE approach) .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., de-Boc derivatives) and adjust purification .
- Collaborative Validation: Cross-validate protocols with independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
